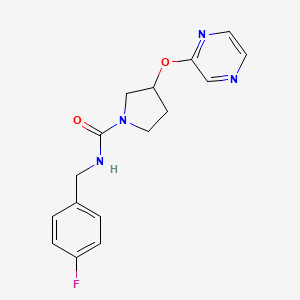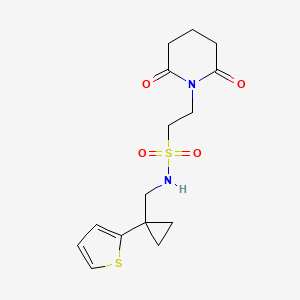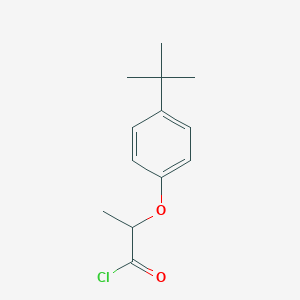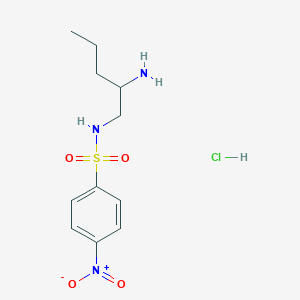![molecular formula C18H20N4O2 B2968819 1-Phenyl-5-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}pentane-1,5-dione CAS No. 2097927-65-4](/img/structure/B2968819.png)
1-Phenyl-5-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-5-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}pentane-1,5-dione, also known as PZP, is a novel compound that has gained attention for its potential use in scientific research. PZP is a synthetic compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid that has a molecular formula of C20H21N5O2 and a molecular weight of 367.42 g/mol.
Scientific Research Applications
Chemical Synthesis and Characterization
Research on compounds structurally related to 1-Phenyl-5-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}pentane-1,5-dione focuses on their synthesis and the exploration of their chemical properties. These compounds are involved in the synthesis of various heterocyclic systems, showcasing their versatility in organic synthesis. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized through reactions involving amino-hydrazinopyrazole and diketones, highlighting a method for creating polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, which emphasizes their potential in developing novel chemical entities with specific functional groups (Aggarwal et al., 2009).
Supramolecular Chemistry
The compound and its derivatives have applications in supramolecular chemistry, as demonstrated by the synthesis of supramolecular aggregates of single-molecule magnets. These aggregates, formed through reactions involving dioxime and manganese(III) units, underscore the potential of such compounds in creating materials with specific magnetic properties, offering insights into the design of molecular magnets and their potential applications in data storage technologies (Nguyen et al., 2011).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of this compound have been explored for their anticancer activities. For example, the synthesis of 5-substituted 2-methylbenzimidazoles, derived from similar diketone compounds, has shown significant potential in anticancer drug design, demonstrating the ability of these compounds to inhibit the growth of various cancer cell lines. This indicates the relevance of this compound derivatives in the development of new therapeutic agents with potential anticancer properties (El-Naem et al., 2003).
Supramolecular Assemblies
Further illustrating the compound's utility in supramolecular chemistry, research has been conducted on the formation of hydrogen-bonded supramolecular assemblies involving derivatives of this compound. These studies highlight the ability to create complex molecular architectures through strategic synthetic design, showcasing potential applications in materials science and nanotechnology (Fonari et al., 2004).
properties
IUPAC Name |
1-phenyl-5-[3-(pyrimidin-4-ylamino)azetidin-1-yl]pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-16(14-5-2-1-3-6-14)7-4-8-18(24)22-11-15(12-22)21-17-9-10-19-13-20-17/h1-3,5-6,9-10,13,15H,4,7-8,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRPZIHPCGAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2968737.png)
![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)



![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2968750.png)

![N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B2968752.png)
![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2968755.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-C]pyridine hcl](/img/structure/B2968756.png)
